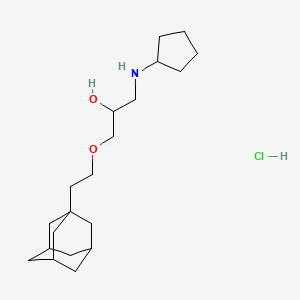

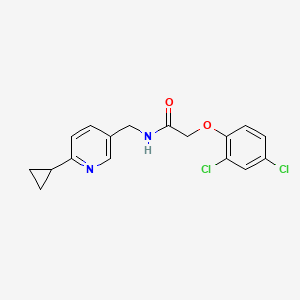

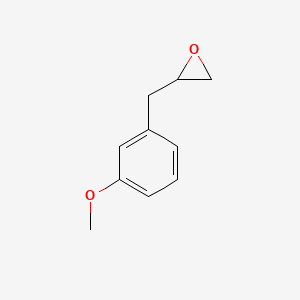

![molecular formula C20H12F4N4OS B2397831 3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1115285-58-9](/img/structure/B2397831.png)

3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a trifluoromethylphenyl group, an oxadiazole ring, and a pyridazine ring . These groups are known to impart various properties to the compound, which can influence its reactivity, stability, and potential applications.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl and trifluoromethylphenyl groups could be introduced using corresponding phenyl isocyanates . The oxadiazole ring could be formed through a cyclization reaction, and the pyridazine ring could be introduced in a similar manner.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridazine rings suggests that the compound may have a planar structure. The fluorine and sulfur atoms could introduce polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxadiazole and pyridazine rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions. The fluorine atoms are highly electronegative, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity. The aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications

Herbicidal Activities

One notable application of similar compounds involves their use in agriculture as herbicides. Studies have demonstrated that derivatives of 3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine possess significant herbicidal activities. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated for their herbicidal effectiveness. Some of these compounds exhibited complete inhibition of chlorophyll at very low concentrations and were found to have equal or higher herbicidal activities compared to commercial bleaching herbicides against dicotyledonous plants (Han Xu et al., 2008).

Antimicrobial and Antitubercular Agents

Another research focus is the exploration of the antimicrobial and antitubercular potential of derivatives. For example, compounds containing a sulfonamido moiety, which could include structural analogs of 3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine, have been synthesized for their potential use as antibacterial agents. These compounds were subjected to tests for their antibacterial activity, showing promising results against various bacteria (M. E. Azab et al., 2013).

Anticancer Activities

Derivatives of 3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine have also been evaluated for their anticancer activities. The synthesis and characterization of new molecules in this category were conducted, with their anticancer activities assessed against various human cancer cell lines. Some derivatives exhibited excellent activities against specific cancer cell lines, suggesting potential therapeutic applications (Otmane Bourzikat et al., 2022).

Gastric Antisecretory and Cytoprotective Properties

Additionally, research has identified compounds with structures similar to 3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine that exhibit gastric antisecretory and cytoprotective properties. These findings suggest potential applications in the development of antiulcer agents. The compounds were shown to be well-absorbed, extensively metabolized, and exhibit pharmacological profiles promising for the treatment of ulcers (J. Kaminski et al., 1987).

properties

IUPAC Name |

5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4N4OS/c21-15-6-4-12(5-7-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)13-2-1-3-14(10-13)20(22,23)24/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIPWLAMVLGCIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

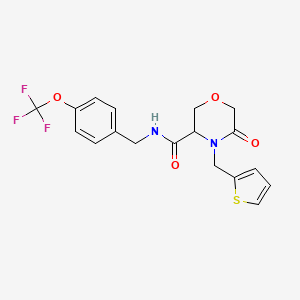

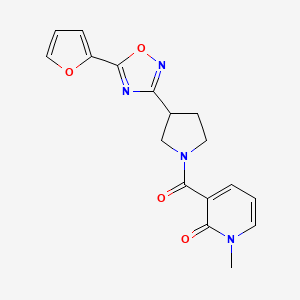

![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)

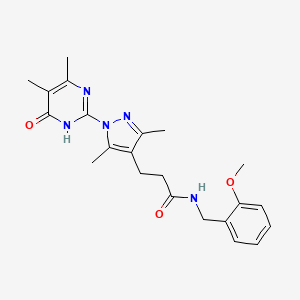

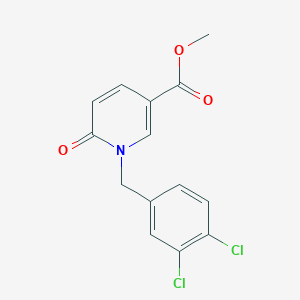

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)

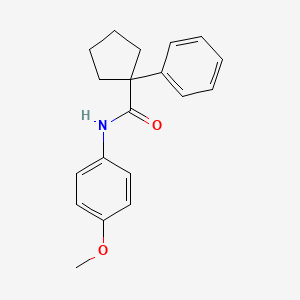

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)

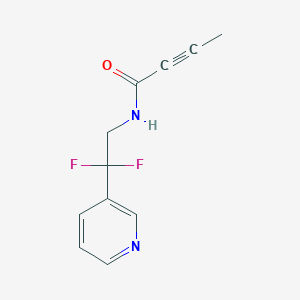

![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)